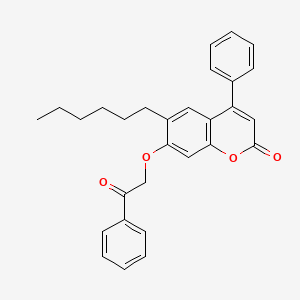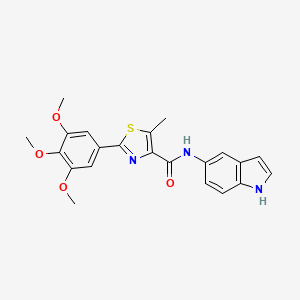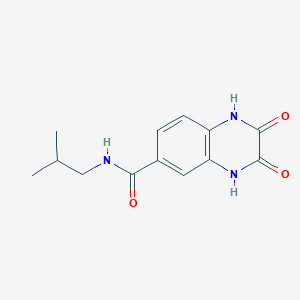
6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-phenyl-2H-chromen-2-one with hexyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 2-oxo-2-phenylethyl bromide under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 6-hexyl-7-(4-methoxybenzyl)oxy-4-phenyl-2H-chromen-2-one
- 6-hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one
- 6-hexyl-7-(4-methylbenzyloxy)-4-phenyl-2H-chromen-2-one
- 6-hexyl-7-methoxy-4-phenyl-2H-chromen-2-one
- 6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one
Uniqueness
What sets 6-hexyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexyl and phenylethoxy groups, in particular, may enhance its lipophilicity and ability to interact with biological membranes .
Properties
Molecular Formula |
C29H28O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
6-hexyl-7-phenacyloxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H28O4/c1-2-3-4-7-16-23-17-25-24(21-12-8-5-9-13-21)18-29(31)33-28(25)19-27(23)32-20-26(30)22-14-10-6-11-15-22/h5-6,8-15,17-19H,2-4,7,16,20H2,1H3 |
InChI Key |
VTERDMJGHXEUDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11152175.png)
![N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B11152182.png)
![6-chloro-7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-propyl-2H-chromen-2-one](/img/structure/B11152184.png)
![7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11152185.png)
![4-{[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11152193.png)
![4-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11152201.png)

![2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11152207.png)
![6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11152212.png)
![ethyl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11152224.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11152231.png)
![N-{3-[cyclohexyl(ethyl)amino]-3-oxopropyl}benzamide](/img/structure/B11152236.png)
![1-(1-methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B11152245.png)

